molecular formula C9H8ClNO4 B2652254 2-Chloro-3-(4-nitrophenyl)propanoic acid CAS No. 20797-42-6

2-Chloro-3-(4-nitrophenyl)propanoic acid

Cat. No.: B2652254
CAS No.: 20797-42-6
M. Wt: 229.62
InChI Key: WORDELZJERSFDP-UHFFFAOYSA-N
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Description

2-Chloro-3-(4-nitrophenyl)propanoic acid is an organic compound with the molecular formula C9H8ClNO4. It is characterized by the presence of a chloro group, a nitrophenyl group, and a propanoic acid moiety. This compound is primarily used in research settings and has various applications in synthetic chemistry and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(4-nitrophenyl)propanoic acid typically involves the chlorination of 3-(4-nitrophenyl)propanoic acid. The reaction is carried out under controlled conditions using reagents such as thionyl chloride or phosphorus trichloride. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar chlorination reactions with optimized conditions for yield and purity. Industrial processes would also incorporate purification steps such as recrystallization or chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-(4-nitrophenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloro-3-(4-nitrophenyl)propanoic acid is utilized in various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Employed in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Chloro-3-(4-nitrophenyl)propanoic acid involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro group can participate in substitution reactions, leading to the formation of bioactive derivatives. These interactions can affect various biochemical pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

  • 3-(2-chloro-4-nitrophenyl)propanoic acid
  • 2-(4-nitrophenyl)propanoic acid
  • 2-chloro-3-(4-aminophenyl)propanoic acid

Comparison: 2-Chloro-3-(4-nitrophenyl)propanoic acid is unique due to the presence of both chloro and nitrophenyl groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for chemical modifications and potential therapeutic applications .

Properties

IUPAC Name

2-chloro-3-(4-nitrophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15/h1-4,8H,5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WORDELZJERSFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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